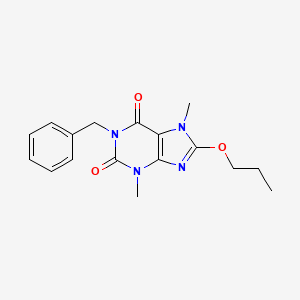

1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione, also known as BM212, is a purine derivative that has been the subject of scientific research for its potential pharmacological properties. This compound has been synthesized and studied for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

Synthesis of Novel Ring Systems

Research has developed methods for synthesizing new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from purine derivatives like 1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione. These novel ring systems have potential applications in various fields, including pharmaceuticals and organic chemistry (Hesek & Rybár, 1994).

Development of New Purine Derivatives

New purine derivatives have been synthesized, expanding the range of compounds available for further pharmaceutical and chemical research. These derivatives include 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl derivatives, providing a basis for developing new compounds with potential applications in various scientific fields (Gobouri, 2020).

Advancements in Medicinal Chemistry

The compound has been used in the development of new 8-aminoalkyl derivatives with potential psychotropic activity, highlighting its significance in the field of medicinal chemistry. These derivatives show promise as ligands for serotonin receptors, which could lead to new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Protective Group Synthesis

Research has focused on the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating its utility in synthetic chemistry. This approach offers new possibilities for synthesizing complex purine derivatives (Khaliullin & Shabalina, 2020).

Exploration of Anticancer Activities

New purine-diones and pyridopyrimidine-diones have been designed and synthesized with potential anticancer activities, showing the importance of purine derivatives in developing new cancer treatments (Hayallah, 2017).

Neurodegenerative Disease Research

The compound has been used in the design of water-soluble tricyclic xanthine derivatives as multitarget drugs for treating neurodegenerative diseases, indicating its potential in neuropharmacology (Brunschweiger et al., 2014).

Photochemical Synthesis

Research has explored the photochemical synthesis of xanthine derivatives from 1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione, providing new methodologies in organic synthesis (Han et al., 2008).

Discovery of Adenosine Receptor Antagonists

Fused xanthine structures like pyrido[2,1-f]purine-2,4-diones, synthesized from purine derivatives, have shown significant antagonist effects against human adenosine receptors, contributing to the development of new pharmacological agents (Priego et al., 2002).

Development of Green Catalysts

The compound's derivatives have been used as catalysts in the synthesis of complex organic compounds, demonstrating its role in green chemistry (Yazdani-Elah-Abadi et al., 2017).

Investigation of Antiinflammatory Activity

Substituted analogues based on the purine ring system have shown antiinflammatory activity, highlighting the compound's importance in developing new antiinflammatory agents (Kaminski et al., 1989).

Exploration of Dual-Target Ligands

N9-Benzyl-substituted purinediones have been studied for their dual-target-directed ligands combining adenosine receptor antagonistic activity with monoamine oxidase B inhibition, indicating their potential in treating neurodegenerative diseases (Załuski et al., 2019).

properties

IUPAC Name |

1-benzyl-3,7-dimethyl-8-propoxypurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-4-10-24-16-18-14-13(19(16)2)15(22)21(17(23)20(14)3)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGPXGGAGIMTPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)

![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)

![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)